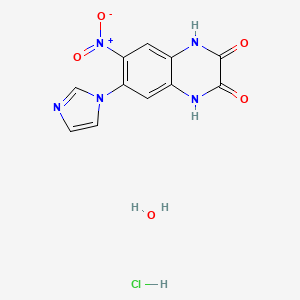![molecular formula C19H26FN3O3 B10820239 methyl (2S)-2-[[1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3-methylbutanoate](/img/structure/B10820239.png)
methyl (2S)-2-[[1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro MMB-P7AICA is a synthetic cannabinoid that is structurally similar to known synthetic cannabinoids. It is primarily used as an analytical reference standard in research and forensic applications . The compound has a molecular formula of C19H26FN3O3 and a molecular weight of 363.4 g/mol .
Preparation Methods
The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
5-fluoro MMB-P7AICA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly involving the fluorine atom, can lead to the formation of different analogs. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
5-fluoro MMB-P7AICA is widely used in scientific research, particularly in the fields of forensic chemistry and toxicology. It serves as an analytical reference standard for the identification and quantification of synthetic cannabinoids in biological samples . The compound is also used in mass spectrometry and other analytical techniques to study the metabolism and pharmacokinetics of synthetic cannabinoids .
Mechanism of Action
The mechanism of action of 5-fluoro MMB-P7AICA involves its interaction with cannabinoid receptors in the body. It acts as an agonist, binding to these receptors and mimicking the effects of naturally occurring cannabinoids. The molecular targets include the CB1 and CB2 receptors, which are involved in various physiological processes such as pain sensation, mood regulation, and immune response .
Comparison with Similar Compounds
5-fluoro MMB-P7AICA is similar to other synthetic cannabinoids such as 5F-MDMB-PICA and 4F-MDMB-BINACA. it is unique in its specific structural features, such as the fluoropentyl side chain and the valine methyl ester group . These structural differences can influence its pharmacological properties and metabolic pathways. Similar compounds include:
- 5F-MDMB-PICA
- 4F-MDMB-BINACA
Properties
Molecular Formula |
C19H26FN3O3 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
methyl (2S)-2-[[1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C19H26FN3O3/c1-13(2)16(19(25)26-3)22-18(24)15-12-23(11-6-4-5-9-20)17-14(15)8-7-10-21-17/h7-8,10,12-13,16H,4-6,9,11H2,1-3H3,(H,22,24)/t16-/m0/s1 |
InChI Key |
MZHOQWSDDOCSBN-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=C1C=CC=N2)CCCCCF |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=CN(C2=C1C=CC=N2)CCCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1,N4-bis[(E)-[(E)-3-[4-(1-methylimidazo[1,2-a]pyridin-1-ium-2-yl)phenyl]prop-2-enylidene]amino]terephthalamide; 4-methylbenzenesulfonic acid](/img/structure/B10820166.png)
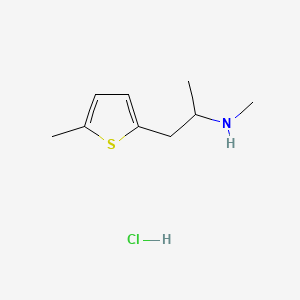
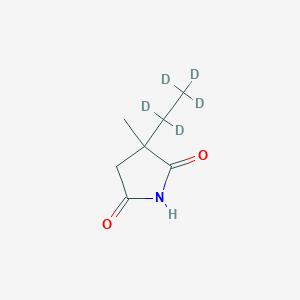
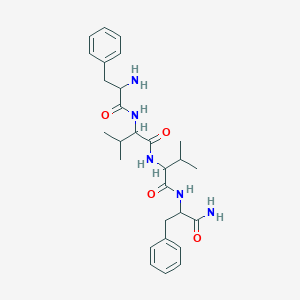
![(6Ar,10ar)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,10,10a-tetrahydro-6h-benzo[c]chromene-9-carboxylic acid](/img/structure/B10820192.png)
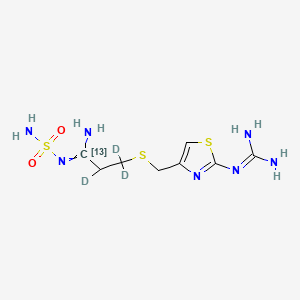
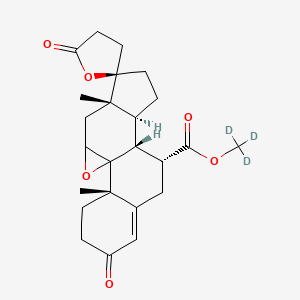
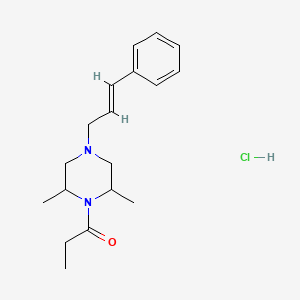
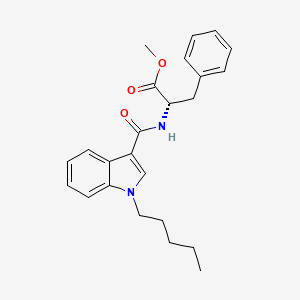
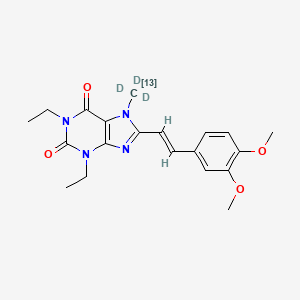
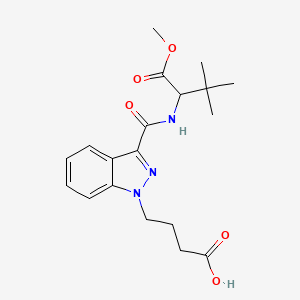
![trideuteriomethyl (1R,2S,9R,10R,11S,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B10820252.png)
![Methyl 2-[(1-pentylindole-3-carbonyl)amino]-3-phenylpropanoate](/img/structure/B10820259.png)
